![molecular formula C12H13N3 B1429595 [4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]amine CAS No. 1216067-81-0](/img/structure/B1429595.png)
[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]amine
Overview
Description
[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]amine is a heterocyclic compound that features a pyrroloimidazole core structure
Mechanism of Action
Target of Action
A structurally similar compound, a derivative of 6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole, has been reported to exhibit potent inhibitory activity against receptor-interacting protein kinase 1 (ripk1) .
Mode of Action
The compound’s structure, particularly the presence of the imidazole ring, suggests that it might interact with its targets through hydrogen bonding . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension .
Biochemical Pathways
Given the reported inhibitory activity against ripk1 of a structurally similar compound , it can be inferred that this compound might influence pathways involving RIPK1, such as necroptosis, a form of programmed cell death.
Pharmacokinetics
The compound’s high solubility, suggested by its imidazole structure , might enhance its bioavailability.
Result of Action
Given the reported anti-necroptotic activity of a structurally similar compound , it can be inferred that this compound might have a similar effect, potentially inhibiting programmed cell death.
Action Environment
The stability of the compound might be influenced by factors such as ph and temperature, which can affect the protonation state of the imidazole ring and the conformation of the pyrrolidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]amine typically involves multiple steps, including cyclization, reduction, and substitution reactions. One common synthetic route includes:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the pyrroloimidazole ring.
Reduction: The intermediate product is then subjected to reduction conditions to yield the dihydropyrroloimidazole derivative.
Substitution: Finally, the phenylamine group is introduced through a substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of high-yielding reagents and catalysts, as well as continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of halogenated intermediates and strong bases.
Major Products
The major products formed from these reactions include various substituted pyrroloimidazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of this compound in cancer treatment. The following findings summarize its anticancer properties:
Case Studies
- Xenograft Models :
- In vivo experiments demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .
Antimicrobial Properties
The compound also exhibits promising antimicrobial activity:
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Broad-Spectrum Efficacy :
- Preliminary evaluations indicate that derivatives of this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Mechanism of Action :
Drug Development
The unique structural characteristics of 4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenylamine make it a valuable lead compound in drug discovery:
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Lead Compound for Anticancer Agents :
- Its efficacy against tumor cells positions it as a candidate for further development into anticancer therapies.
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Potential Anti-inflammatory Effects :
- The structure suggests possible anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
Summary Table of Biological Activities
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole ring structure and exhibit various biological activities, including antimicrobial and anticancer properties.
Pyrrolo[2,1-c][1,2,4]triazole derivatives: These compounds are synthesized through similar synthetic routes and have shown potential as necroptosis inhibitors.
Uniqueness
What sets [4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]amine apart is its specific imidazole ring structure, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted drug design and other specialized applications.
Biological Activity
The compound [4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure consists of a pyrrolo[1,2-a]imidazole moiety linked to a phenylamine group. This configuration is significant as it influences the compound's interaction with biological targets.
- IUPAC Name : 4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline
- CAS Number : 1216067-81-0
- Molecular Formula : C₁₂H₁₃N₃
Research indicates that compounds containing the pyrrolo[1,2-a]imidazole structure may exhibit various biological activities including:
In Vitro Studies
In vitro studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. For example:
- Antitumor Activity : Compounds with similar imidazole structures were tested against A549 lung cancer cells and exhibited significant growth inhibition . The IC50 values for these compounds ranged from 36.12 μM to lower values depending on structural modifications.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from recent studies regarding modifications and their effects on biological activity:
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. While specific data for this compound is sparse, related compounds have shown varying degrees of metabolic stability and solubility which can be extrapolated to predict similar properties for this compound.
Properties
IUPAC Name |
4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-10-5-3-9(4-6-10)11-8-14-12-2-1-7-15(11)12/h3-6,8H,1-2,7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMMCGMXQHDGEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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